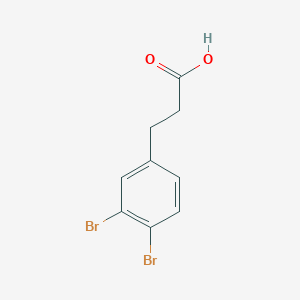
3-(3,4-Dibromophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dibromophenyl)propanoic acid: is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions, and a propanoic acid group attached to the benzene ring at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dibromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method is the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dibromophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 3-phenylpropanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-phenylpropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3,4-Dibromophenyl)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. It may also be used as a reference compound in analytical studies to develop and validate analytical methods for detecting brominated organic compounds.
Medicine: Its brominated structure may impart unique biological activities, making it a candidate for further investigation in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its brominated structure may enhance the properties of polymers and other materials, making them suitable for specific applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dibromophenyl)propanoic acid involves its interaction with molecular targets in biological systems. The bromine atoms on the benzene ring can participate in halogen bonding, which may influence the compound’s binding affinity to proteins and enzymes. The propanoic acid group can interact with amino acid residues in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups instead of bromine atoms on the benzene ring.
3-Phenylpropanoic acid: This compound lacks the bromine atoms and serves as a simpler analog.
Uniqueness: The presence of bromine atoms in 3-(3,4-Dibromophenyl)propanoic acid imparts unique chemical and biological properties. Bromine atoms can participate in halogen bonding and influence the compound’s reactivity and binding affinity to molecular targets. This makes this compound a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
3-(3,4-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
JFVVILSPVBLQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















